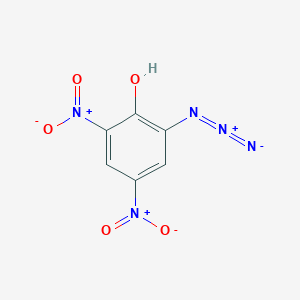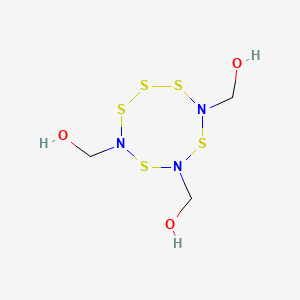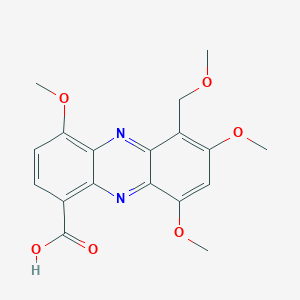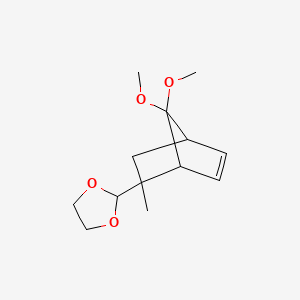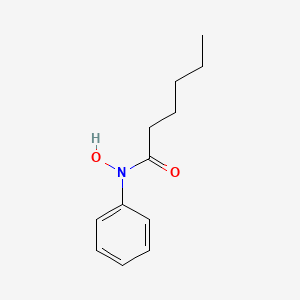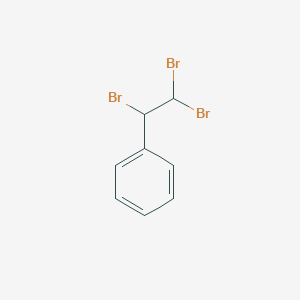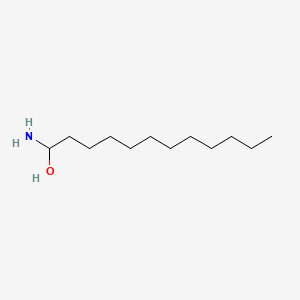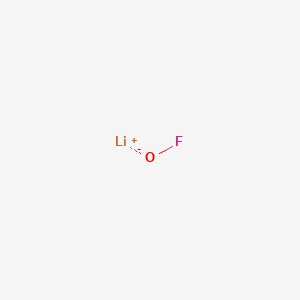
Lithium hypofluorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium hypofluorite is an inorganic compound with the chemical formula LiOF. It is composed of lithium, fluorine, and oxygen. This compound is a lithium salt of hypofluorous acid and contains lithium cations (Li⁺) and hypofluorite anions (OF⁻) .
Preparation Methods
Lithium hypofluorite can be synthesized through the neutralization of hypofluorous acid (HOF) with lithium hydroxide (LiOH). The reaction is as follows: [ \text{HOF} + \text{LiOH} \rightarrow \text{LiOF} + \text{H}_2\text{O} ]
Another method involves the action of fluorine gas on lithium hydroxide: [ 6 \text{F}_2 + 6 \text{LiOH} \rightarrow 2 \text{LiF} + \text{O}_2 + 4 \text{LiOF} + 6 \text{HF} ]
This reaction produces lithium fluoride, oxygen gas, this compound, and hydrogen fluoride .
Chemical Reactions Analysis
Lithium hypofluorite is known for its instability due to the presence of oxygen in the oxidation state of 0. It tends to decompose into lithium fluoride and oxygen gas: [ 2 \text{LiOF} \rightarrow 2 \text{LiF} + \text{O}_2 ]
The compound can undergo various types of reactions, including oxidation and substitution. Common reagents used in these reactions include fluorine gas and lithium hydroxide. The major products formed from these reactions are lithium fluoride and oxygen gas .
Scientific Research Applications
Lithium hypofluorite has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as an oxidizing agent in various chemical reactions. Additionally, this compound is being explored for its potential use in advanced lithium batteries, such as lithium-metal, lithium-oxygen, and lithium-sulfur batteries . These batteries require re-evaluation of lithium salts due to different electrochemical and chemical reactions and conditions within the cells .
Mechanism of Action
The mechanism by which lithium hypofluorite exerts its effects is primarily through its oxidizing properties. The compound can donate oxygen atoms to other substances, facilitating oxidation reactions. This property makes it useful in various chemical processes where oxidation is required .
Comparison with Similar Compounds
Lithium hypofluorite can be compared to other lithium salts such as lithium fluoride and lithium hypochlorite. While lithium fluoride (LiF) is a stable compound used in various industrial applications, lithium hypochlorite (LiOCl) is used as a disinfectant and reagent in chemical reactions . This compound is unique due to its hypofluorite anion (OF⁻), which imparts strong oxidizing properties .
Similar Compounds::- Lithium fluoride (LiF)
- Lithium hypochlorite (LiOCl)
- Trifluoromethyl hypofluorite (CF₃OF)
Properties
CAS No. |
34240-84-1 |
|---|---|
Molecular Formula |
FLiO |
Molecular Weight |
42.0 g/mol |
IUPAC Name |
lithium;hypofluorite |
InChI |
InChI=1S/FO.Li/c1-2;/q-1;+1 |
InChI Key |
WYWLSUBVZXKJGO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[O-]F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


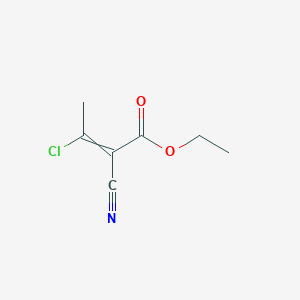
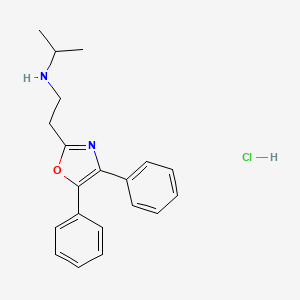
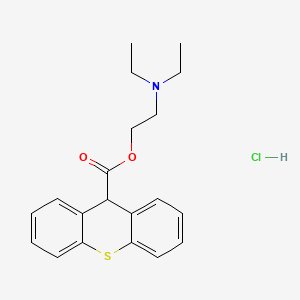
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
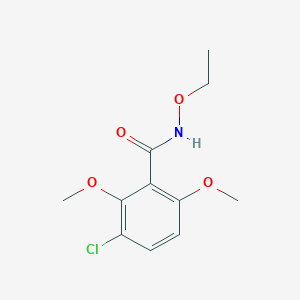
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)
